molecular formula C18H13FN2S B14586465 N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine CAS No. 61383-78-6

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine

Cat. No.: B14586465
CAS No.: 61383-78-6
M. Wt: 308.4 g/mol
InChI Key: TXOZQMWRZRVSRZ-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a phenylprop-2-en-1-imine moiety, which contribute to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine typically involves the reaction of 4-fluorophenylthiourea with α-bromoacetophenone under basic conditions to form the thiazole ring. This intermediate is then reacted with cinnamaldehyde to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium hydroxide to facilitate the formation of the thiazole ring and subsequent condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

61383-78-6

Molecular Formula

C18H13FN2S

Molecular Weight

308.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C18H13FN2S/c19-16-10-8-15(9-11-16)17-13-22-18(21-17)20-12-4-7-14-5-2-1-3-6-14/h1-13H

InChI Key

TXOZQMWRZRVSRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=NC(=CS2)C3=CC=C(C=C3)F

Origin of Product

United States

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